molecular formula C16H20N4O2S B6472451 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640865-76-3

4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6472451
CAS No.: 2640865-76-3
M. Wt: 332.4 g/mol
InChI Key: KXNNJKNPTNSALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a methyl group at position 7 and a morpholine ring at position 4. The morpholine moiety is further functionalized at position 2 with a pyrrolidine-1-carbonyl group. The 7-methyl substitution may enhance metabolic stability compared to halogenated analogs, while the pyrrolidine carbonyl group could modulate solubility and target affinity .

Properties

IUPAC Name

[4-(7-methylthieno[3,2-d]pyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11-9-23-14-13(11)17-10-18-15(14)20-6-7-22-12(8-20)16(21)19-4-2-3-5-19/h9-10,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNNJKNPTNSALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCOC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the thienopyrimidine core.

    Incorporation of the Pyrrolidine Moiety: The final step involves the acylation of the morpholine derivative with a pyrrolidine-1-carbonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound in the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Thienopyrimidine Derivatives

Compound Name Core Structure Key Substituents Target/Activity Key Findings
4-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine (Target) Thieno[3,2-d]pyrimidine - 7-Methyl
- 4-Morpholine
- 2-Pyrrolidine-1-carbonyl
Likely PI3K/mTOR inhibitor (inferred) Hypothesized improved metabolic stability (7-Me) and target affinity (pyrrolidine carbonyl)
PI-103 (4-(Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine) Pyrido-thieno[3,2-d]pyrimidine - Pyrido extension
- 4-Morpholine
PI3K/mTOR inhibitor High potency (IC₅₀: 2–8 nM for PI3Kα) but poor pharmacokinetics (t₁/₂ < 10 min in vivo)
PICTILISIB (GDC-0941) Thieno[3,2-d]pyrimidine - 4-Morpholine
- 6-((4-(Methylsulfonyl)piperazin-1-yl)methyl)
- 2-Indazol-4-yl
Pan-PI3K inhibitor (IC₅₀: 3–75 nM) Phase II trials for breast cancer; methylsulfonyl piperazine enhances solubility and potency
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine (Intermediate) Thieno[3,2-d]pyrimidine - 4-Morpholine
- 2-Chloro
Synthetic intermediate Chloro substituent facilitates further functionalization but may increase toxicity
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Quinoline - 4-Morpholine
- 2-Pyrrolidine
- 6-Chloro
Research applications (unspecified) Demonstrates utility of pyrrolidine-morpholine motifs in heterocyclic systems

Key Structural-Activity Relationships (SAR)

Core Modifications: The thieno[3,2-d]pyrimidine core is critical for PI3K inhibition, as seen in PI-103 and PICTILISIB . Replacing the pyrimidine with quinoline (e.g., ) alters target specificity. The pyrido extension in PI-103 improves binding affinity but reduces metabolic stability, whereas the 7-methyl group in the target compound may balance potency and stability .

Substituent Effects: Morpholine at Position 4: A common feature in PI3K inhibitors, enabling hydrogen bonding with kinase ATP-binding pockets . Pyrrolidine-1-carbonyl vs. 7-Methyl vs. 6-Chloro (Intermediate): Methyl substitution likely reduces electrophilic toxicity associated with chloro groups while maintaining steric bulk .

Pharmacokinetics: PI-103’s short half-life (<10 min) underscores the challenge of optimizing thienopyrimidine derivatives for in vivo use. The target compound’s 7-methyl and pyrrolidine groups may address this via enhanced metabolic stability and solubility .

Clinical and Preclinical Relevance

  • PICTILISIB and ALPELISIB: Advanced to Phase II/III trials, validating thienopyrimidine-based PI3K inhibitors.
  • Synthetic Intermediates: Compounds like 2-chloro-4-morpholinothieno[3,2-d]pyrimidine () highlight the importance of halogenated intermediates for further derivatization .

Biological Activity

The compound 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine is a derivative of thienopyrimidine, which has garnered attention for its potential biological activities, particularly in the fields of anti-infective and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C14H18N4O2SC_{14}H_{18}N_{4}O_{2}S with a molecular weight of approximately 302.38 g/mol. The presence of the thieno[3,2-d]pyrimidine scaffold is significant for its biological activity. This structure is known to interact with various biological targets, contributing to its pharmacological effects.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Thienopyrimidine derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine have shown inhibition of key signaling pathways involved in cancer cell growth and survival.
    • A study indicated that derivatives with this scaffold inhibit the vascular endothelial growth factor receptor (VEGFR-2) and AKT pathways, leading to apoptosis in liver carcinoma cells .
  • Antimicrobial Activity :
    • The thienopyrimidine class has demonstrated promising results against several pathogens. Research has shown that modifications at specific positions can enhance activity against Plasmodium falciparum, the causative agent of malaria .
    • In vitro assays revealed that certain derivatives exhibited low micromolar IC50 values against FP-2 cysteine protease, a target for antimalarial drug development .
  • Cytotoxicity :
    • While assessing the cytotoxicity of these compounds, it was noted that some derivatives displayed selective toxicity towards cancer cells while sparing normal cells. However, concerns regarding hERG channel inhibition were raised due to potential cardiac toxicity associated with some thienopyrimidine derivatives .

Table 1: Summary of Biological Activities

CompoundTargetActivityIC50 (µM)Reference
4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholineVEGFR-2Inhibition0.563
Thienopyrimidine Derivative AP. falciparumAntimalarial1.46 - 2.81
Thienopyrimidine Derivative BHepG2 CellsCytotoxicity88 (LD50)

Detailed Research Findings

  • In Vitro Studies : Various studies have demonstrated the efficacy of thienopyrimidines in inhibiting cancer cell proliferation. For example, a specific derivative showed a significant reduction in cell viability in HepG2 liver cancer cells at concentrations as low as 5 µM.
  • SAR Studies : Structure-activity relationship (SAR) studies have illustrated that modifications at specific positions on the thienopyrimidine scaffold can drastically alter biological activity. For instance, substituents on the phenyl ring were found to enhance antiplasmodial activity while maintaining low cytotoxicity levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.